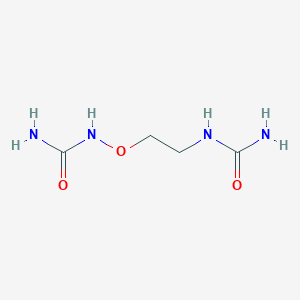

2-(Carbamoylamino)éthoxyurée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

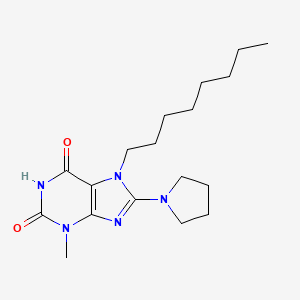

Vue d'ensemble

Description

Carbamoylamino compounds are generally derived from carbamic acid and can have various applications in fields like medicine, chemistry, and biology . They often contain functional groups like amides and carboxylic acids, which can influence their reactivity and potential applications.

Synthesis Analysis

The synthesis of carbamoylamino compounds can involve various methods, including carbamoylation . Carbamoylation is a process where an amine reacts with a carbamoyl chloride to form a carbamate .Molecular Structure Analysis

The molecular structure of carbamoylamino compounds can be complex, with multiple functional groups. These compounds often contain amide and carboxylic acid functional groups, which can affect their solubility, acidity, and ability to form hydrogen bonds .Chemical Reactions Analysis

Carbamoylamino compounds can undergo various chemical reactions. For example, they can participate in enzymatic kinetic resolution, a process that takes advantage of the enantioselectivity or enantiospecificity of an enzyme for one of the enantiomers of a racemic substrate to isolate the desired isomer .Physical And Chemical Properties Analysis

The physical and chemical properties of carbamoylamino compounds are influenced by their molecular structure. The presence of both amide and carboxylic acid functional groups can affect the compound’s solubility, acidity, and ability to form hydrogen bonds, which are important factors in its reactivity and potential applications.Applications De Recherche Scientifique

- Application: Les amidohydrolases N-carbamoyl- d - et l -aminoacides ( d - et l -carbamoylases) sont des enzymes modèles pour ce processus. Elles hydrolysent la liaison amide des N-carbamoyl-aminoacides, produisant des aminoacides optiquement purs, de l'ammoniac et du CO₂. Ces enzymes ont été largement utilisées dans les processus de fabrication industrielle, en particulier dans la production d'acides aminés d - ou l -optiquement purs .

- Application: La 2-(Carbamoylamino)éthoxyurée entre dans cette catégorie. Comprendre son rôle dans la chimie prébiotique éclaire les origines de la vie et la formation des biomolécules essentielles .

Biocatalyse et Résolution Cinétique Enzymatiques

Chimie Prébiotique et N-Carbamoyl Aminoacides

Mécanisme D'action

Target of Action

Carbamoylation, a process related to the compound, involves the addition of a carbamoyl moiety to proteins, peptides, or amino acids . This post-translational molecular modification can have various pathophysiological effects .

Mode of Action

Carbamoylation, a related process, results in the addition of a carbamoyl moiety to a functional group, causing changes in the electric charge of proteins . This could potentially alter the function of these proteins, leading to various physiological effects.

Biochemical Pathways

Carbamoylated proteins have been linked to atherosclerosis, lipid metabolism, immune system dysfunction, and renal fibrosis

Result of Action

Carbamoylated proteins have been linked to various diseases such as atherosclerosis, immune system dysfunction, and renal fibrosis

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(Carbamoylamino)ethoxyurea plays a significant role in biochemical reactions, particularly in the context of carbamoylation processes. Carbamoylation is a non-enzymatic reaction where a carbamoyl group is added to proteins, peptides, or amino acids. This post-translational modification can alter the structure and function of proteins, impacting various biochemical pathways . 2-(Carbamoylamino)ethoxyurea interacts with enzymes such as carbamoylases, which hydrolyze the amide bond of the carbamoyl group in amino acids, yielding enantiomerically pure amino acids . These interactions are crucial for the kinetic resolution of amino acids, a process widely used in industrial manufacturing.

Cellular Effects

2-(Carbamoylamino)ethoxyurea has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by modifying proteins through carbamoylation . This modification can lead to changes in protein function, impacting cellular activities such as lipid metabolism, immune response, and oxidative stress . In particular, carbamoylated proteins have been linked to atherosclerosis, immune system dysfunction, and renal fibrosis .

Molecular Mechanism

The molecular mechanism of 2-(Carbamoylamino)ethoxyurea involves the addition of a carbamoyl group to target proteins, peptides, or amino acids. The carbamoyl group can form covalent bonds with the amino groups of proteins, leading to changes in their activity, stability, and interactions with other biomolecules . This modification can inhibit or activate enzymes, alter gene expression, and impact various cellular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Carbamoylamino)ethoxyurea can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that carbamoylation can have lasting impacts on protein function and cellular processes, with potential implications for chronic diseases such as atherosclerosis and renal fibrosis . The stability of 2-(Carbamoylamino)ethoxyurea in vitro and in vivo is essential for understanding its long-term effects and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-(Carbamoylamino)ethoxyurea vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular processes by modulating protein function through carbamoylation . At higher doses, it can lead to toxic or adverse effects, such as disruption of cellular metabolism and induction of oxidative stress . Understanding the dosage-dependent effects of 2-(Carbamoylamino)ethoxyurea is crucial for its potential therapeutic applications and safety assessment .

Metabolic Pathways

2-(Carbamoylamino)ethoxyurea is involved in metabolic pathways related to carbamoylation. The compound interacts with enzymes such as carbamoylases, which play a role in the hydrolysis of carbamoyl groups from amino acids . This interaction is essential for the production of enantiomerically pure amino acids, which are important for various biochemical processes . The metabolic pathways involving 2-(Carbamoylamino)ethoxyurea can impact metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Carbamoylamino)ethoxyurea within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, impacting its activity and function . Understanding the transport and distribution mechanisms of 2-(Carbamoylamino)ethoxyurea is crucial for its potential therapeutic applications and efficacy .

Subcellular Localization

2-(Carbamoylamino)ethoxyurea is localized within specific subcellular compartments, where it exerts its effects on protein function and cellular processes . The compound may be directed to specific organelles through targeting signals or post-translational modifications . The subcellular localization of 2-(Carbamoylamino)ethoxyurea is essential for understanding its role in cellular function and its potential therapeutic applications .

Propriétés

IUPAC Name |

2-(carbamoylamino)ethoxyurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O3/c5-3(9)7-1-2-11-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULWAJKDISZQSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CONC(=O)N)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)

![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)

![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2518960.png)

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B2518971.png)

![(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2518972.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)